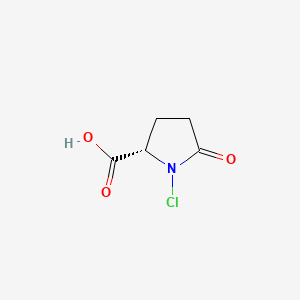

1-chloro-5-oxo-L-proline

Description

Properties

CAS No. |

59384-02-0 |

|---|---|

Molecular Formula |

C5H6ClNO3 |

Molecular Weight |

163.56 g/mol |

IUPAC Name |

1-chloro-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H6ClNO3/c6-7-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,9,10) |

InChI Key |

VIXYGCPHYDRYKT-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)Cl |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)Cl |

Origin of Product |

United States |

The Pivotal Role of the Pyrrolidone Carboxylate Core in Biological Systems

The pyrrolidone carboxylate core, chemically known as 5-oxoproline or pyroglutamic acid, is a crucial intermediate in the γ-glutamyl cycle. rupahealth.compnas.org This cycle is fundamental for the synthesis and metabolism of glutathione (B108866), an essential antioxidant that protects cells from damage. rupahealth.comnih.gov 5-oxoproline is formed from the cyclization of glutamic acid or glutamine and is subsequently converted to L-glutamate by the enzyme 5-oxo-L-prolinase, a reaction that requires energy in the form of ATP. wikipedia.orgpnas.orgnih.gov

The presence of 5-oxoproline is widespread, having been identified in organisms ranging from bacteria to humans. researchgate.net It serves as an N-terminal blocking group in many peptides and proteins, including some antibodies and hormones, which can influence their stability and activity. researchgate.netnih.gov Furthermore, 5-oxoproline and its derivatives are involved in various physiological processes. For instance, L-pyroglutamic acid is believed to enhance cognitive functions like memory and learning by potentially increasing the activity of the neurotransmitter acetylcholine (B1216132). xtend-life.co.nzchemimpex.com It is also a component of the natural moisturizing factor in the skin, contributing to skin hydration. mdedge.com

Disruptions in 5-oxoproline metabolism can lead to a condition known as 5-oxoprolinuria, characterized by the accumulation of 5-oxoproline in the body and its excretion in the urine. wikipedia.orgidph.state.il.us This metabolic disorder is often associated with deficiencies in the enzymes of the γ-glutamyl cycle, such as glutathione synthetase, and can be indicative of underlying glycine (B1666218) insufficiency or significant oxidative stress. rupahealth.comcambridge.org The study of 5-oxoproline and its metabolic pathways is therefore critical for understanding fundamental cellular biochemistry and diagnosing certain metabolic diseases. rupahealth.comresearchgate.net

The pyrrolidone ring itself is a significant structural motif in medicinal chemistry, found in numerous biologically active compounds with a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects. frontiersin.org

Table 1: Biological Roles and Significance of the Pyrrolidone Carboxylate Core

| Biological Role | Description | Key References |

| Metabolic Intermediate | A key component of the γ-glutamyl cycle, involved in glutathione synthesis and amino acid transport. rupahealth.compnas.org | rupahealth.compnas.orgpnas.orgresearchgate.net |

| Protein Modification | Acts as an N-terminal blocking group in various peptides and proteins, affecting their stability and function. researchgate.netnih.gov | researchgate.netnih.gov |

| Neurotransmitter Modulation | L-pyroglutamic acid may enhance cognitive function by influencing acetylcholine activity. xtend-life.co.nzchemimpex.com | xtend-life.co.nzchemimpex.com |

| Skin Health | A primary constituent of the skin's natural moisturizing factor (NMF), contributing to hydration. mdedge.com | mdedge.com |

| Disease Marker | Elevated levels (5-oxoprolinuria) can indicate metabolic disorders related to the γ-glutamyl cycle or glycine deficiency. wikipedia.orgidph.state.il.uscambridge.org | wikipedia.orgidph.state.il.uscambridge.org |

| Pharmacological Scaffold | The pyrrolidone ring is a core structure in many bioactive and pharmacologically active molecules. frontiersin.org | frontiersin.org |

Strategic Incorporation of Halogen Substituents in Bioactive Molecules

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into molecular structures is a well-established and powerful strategy in medicinal chemistry. researchgate.netnih.gov Halogenation can profoundly influence a molecule's physicochemical properties, which in turn can enhance its biological activity, metabolic stability, and pharmacokinetic profile. mdpi.commdpi.com

One of the primary reasons for halogenation is to improve a drug's potency and its ability to bind to its biological target. researchgate.net Halogens can increase the lipophilicity (hydrophobicity) of a compound, which can facilitate its passage through biological membranes. mdpi.com Furthermore, the size and electronegativity of the halogen atom can be fine-tuned to optimize the steric fit of a drug within the binding site of a protein or enzyme. researchgate.netrsc.org

In recent years, the concept of the "halogen bond" has gained significant recognition as a crucial non-covalent interaction in drug-target binding. ulisboa.ptnih.govtandfonline.com A halogen bond is an attractive interaction between a halogen atom in one molecule and an electron-rich atom (like oxygen or nitrogen) in another. ulisboa.pttandfonline.com This interaction is directional and can contribute significantly to the stability and specificity of a drug-receptor complex. ulisboa.pttandfonline.com The ability to form these bonds is particularly pronounced for the heavier halogens (chlorine, bromine, and iodine). rsc.org

The strategic placement of halogens can also be used to block sites of metabolic degradation, thereby increasing the drug's half-life in the body. mdpi.com It is noteworthy that a significant percentage of drugs currently in clinical trials are halogenated, underscoring the importance of this chemical modification in modern drug discovery and development. nih.govmdpi.com

Table 2: Effects of Halogenation on Bioactive Molecules

| Effect | Description | Key References |

| Enhanced Potency | Improves the binding affinity of a molecule to its biological target. researchgate.netnih.gov | researchgate.netnih.gov |

| Increased Lipophilicity | Enhances the ability of a compound to cross biological membranes. mdpi.com | mdpi.com |

| Metabolic Stability | Can block sites of metabolism, leading to a longer duration of action. mdpi.com | mdpi.com |

| Halogen Bonding | Forms specific, stabilizing interactions with biological targets, increasing binding affinity and specificity. ulisboa.ptnih.govtandfonline.com | ulisboa.ptnih.govtandfonline.com |

| Modulation of pKa | The high electronegativity of halogens like fluorine can alter the acidity of nearby functional groups. mdpi.com | mdpi.com |

| Steric Effects | The size of the halogen can be used to optimize the fit of a molecule into a binding pocket. researchgate.net | researchgate.net |

Biochemical and Pharmacological Research on Chlorinated 5 Oxo L Proline Derivatives Excluding Clinical Applications

Enzymatic Interactions and Metabolic Pathway Modulation

Chlorinated 5-oxo-L-proline derivatives have been the subject of research to understand their influence on various enzymatic activities and metabolic pathways. These investigations are crucial for elucidating the fundamental biochemical roles of these compounds.

Analysis of 5-Oxoprolinase (5-OPase) Activity and its Kinetic Parameters with 5-Oxoproline and Analogs

5-Oxo-L-prolinase (5-OPase) is a critical enzyme that catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govresearchgate.net This reaction is a key step in the γ-glutamyl cycle. nih.gov The activity of this enzyme is vital for the recycling of 5-oxoproline, making it available for glutathione (B108866) synthesis. nih.gov

Several analogs of 5-oxoproline have been studied to understand their interaction with 5-OPase. For instance, L-2-imidazolidone-4-carboxylate, where the 4-CH2 group of 5-oxoproline is replaced by an NH group, acts as a competitive inhibitor of 5-oxoprolinase. researchgate.net Administration of this inhibitor in mice leads to the accumulation of 5-oxoproline in various tissues, including the kidney, liver, brain, and eye, as well as its excretion in urine. nih.govresearchgate.net

| Compound | Interaction with 5-OPase | Effect |

| 5-oxo-L-proline | Substrate | Converted to L-glutamate |

| L-2-imidazolidone-4-carboxylate | Competitive Inhibitor | Leads to 5-oxoproline accumulation |

| L-2-oxothiazolidine-4-carboxylate (OTZ) | Substrate | Metabolized to cysteine |

Role in the Gamma-Glutamyl Cycle and Glutathione Metabolism

The gamma-glutamyl cycle is a six-enzyme catalyzed pathway that plays a central role in the synthesis and degradation of glutathione (GSH). taylorandfrancis.com 5-oxoproline is a key intermediate in this cycle, formed from γ-glutamyl amino acids by the action of γ-glutamylcyclotransferase. nih.gov The subsequent conversion of 5-oxoproline back to glutamate by 5-oxoprolinase is essential for completing the cycle and replenishing the glutamate pool for glutathione synthesis. nih.govunl.edu

Disruption of the gamma-glutamyl cycle can lead to significant metabolic disturbances. For example, a deficiency in glutathione synthetase results in an accumulation of γ-glutamylcysteine, which is then converted to 5-oxoproline. nih.gov If the production of 5-oxoproline exceeds the capacity of 5-oxoprolinase, it can lead to a condition known as 5-oxoprolinuria, characterized by high levels of 5-oxoproline in the blood and urine, and can cause metabolic acidosis. taylorandfrancis.comde-intensivist.nl The administration of drugs that deplete glutathione, such as paracetamol, can also lead to an overproduction of 5-oxoproline. nih.govresearchgate.net Furthermore, certain drugs can inhibit 5-oxoprolinase, exacerbating the accumulation of 5-oxoproline. taylorandfrancis.comde-intensivist.nl

The study of 5-oxoproline analogs is therefore important for understanding the regulation of glutathione metabolism. By interacting with 5-oxoprolinase, these derivatives can modulate the flow of metabolites through the gamma-glutamyl cycle, thereby impacting cellular glutathione levels.

Alterations in Amino Acid Metabolism and Transport Systems (e.g., SLC16A1 transporter, L-Proline biosynthesis)

The transport of 5-oxoproline across cell membranes is mediated by the monocarboxylate transporter SLC16A1, also known as MCT1. nih.govnih.gov Studies have shown that 5-oxoproline is a substrate for this transporter and its uptake is H+-coupled. nih.govnih.gov In astrocytic cell models, it has been demonstrated that 5-oxoproline transport is mediated solely by SLC16A1, with negligible contribution from Na+-dependent amino acid transport systems. nih.govnih.gov This indicates that chlorinated derivatives of 5-oxoproline could potentially interact with and modulate the activity of the SLC16A1 transporter, thereby affecting the cellular uptake and metabolism of 5-oxoproline and other monocarboxylates.

In the biosynthesis of L-proline, an unstable intermediate, γ-L-glutamyl 5-phosphate (GP), is formed from L-glutamate. pnas.org This intermediate rapidly cyclizes to form 5-oxoproline, which is a dead-end product in this pathway. pnas.org For a long time, it was believed that GP is channeled between the enzymes glutamate 5-kinase (ProB) and γ-glutamyl phosphate reductase (ProA) to prevent this cyclization. pnas.org However, recent research has challenged this paradigm, suggesting that channeling does not occur. pnas.org The formation of 5-oxoproline from this intermediate highlights another metabolic context in which derivatives of 5-oxoproline could potentially play a regulatory role, although this is speculative without direct experimental evidence.

Receptor Ligand Binding and Modulation

Derivatives of 5-oxo-L-proline have been synthesized and evaluated for their ability to bind to and modulate the activity of specific receptors, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Endothelin Receptor (ETR) Ligand Affinity and Selectivity Studies

Endothelin receptors (ETR), which include the ETA and ETB subtypes, are G protein-coupled receptors that are activated by the endothelin peptides. mdpi.com These receptors are involved in a variety of physiological processes, and their antagonists have therapeutic potential in diseases such as pulmonary hypertension. nih.govnih.gov

Recent research has focused on the synthesis of novel 1,3-diaryl-5-oxo-proline derivatives as ETR ligands. mdpi.com In one study, a series of these compounds were tested in in vitro binding assays on human ETA and ETB receptors. mdpi.com One particular compound, (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline, demonstrated notable affinity and selectivity for the ETA receptor. mdpi.com

Binding Affinity of a 5-Oxo-Proline Derivative for Endothelin Receptors

| Compound | Receptor | Ki (µM) | Selectivity |

|---|---|---|---|

| (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline | ETA | 3.3 ± 1.1 | Selective for ETA |

Data from in vitro binding assays on recombinant human ETA and ETB receptors expressed in CHO-K1 cells. mdpi.com

Molecular docking studies have provided insights into the structural features required for the affinity and selectivity of these compounds for the ETA receptor subtype. mdpi.com These findings suggest that the 5-oxo-L-proline scaffold can be effectively utilized to design selective ligands for endothelin receptors.

P2X7 Receptor Antagonism by Substituted 5-Oxo-Proline-2-amides

The P2X7 receptor, an ATP-gated ion channel, is a significant target in inflammatory processes, and its antagonists are sought after for therapeutic potential in chronic inflammation and pain. nih.govnih.gov This receptor is predominantly expressed on immune cells, such as macrophages and microglia. nih.govfrontiersin.org Activation of the P2X7 receptor by high concentrations of ATP triggers the opening of an ion channel, leading to downstream events including the maturation and release of proinflammatory cytokines like interleukin-1β (IL-1β). nih.govnih.gov

Research into P2X7 receptor antagonists has explored a variety of chemical scaffolds. Among these, derivatives of 5-oxo-L-proline (also known as pyroglutamic acid) have been investigated. A series of pyroglutamic acid amide antagonists of the P2X7 receptor were developed and their structure-activity relationships (SAR) were explored. These studies aimed to identify potent and selective antagonists for this receptor. A common feature among many structurally diverse P2X7 receptor antagonists is the presence of an ortho-substituted aromatic group, which appears to be a favorable characteristic for potent activity. nih.gov While many antagonists show a significant potency difference between human and rat P2X7 receptors, which can complicate preclinical evaluation, the development of compounds active at both orthologs is a key objective. nih.gov

The exploration of 5-oxo-proline amides has contributed to the understanding of the structural requirements for P2X7 antagonism, providing a foundation for the design of novel anti-inflammatory agents. frontiersin.org

Allosteric Modulation of Dopamine Receptors by Proline-Derived Peptidomimetics

Proline-derived peptidomimetics have been extensively studied as allosteric modulators of dopamine receptors. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site for the endogenous ligand (dopamine), thereby altering the receptor's affinity or efficacy. This mechanism offers a more nuanced approach to modulating neurotransmission compared to direct agonists or antagonists.

The endogenous neuropeptide L-Prolyl-L-leucyl-glycinamide (PLG) is a known allosteric modulator of dopamine D2 and D4 receptors. nih.gov It has been shown to increase the binding affinity of agonists to the high-affinity state of the receptor, which is the state coupled to G-proteins. nih.govnih.gov Research has focused on developing conformationally constrained peptidomimetics of PLG to understand its bioactive conformation and to create more stable and potent modulators.

Studies suggest that the bioactive conformation of PLG is a type II β-turn. nih.govnih.gov To mimic this structure, researchers have designed rigid scaffolds, such as spiro bicyclic systems. For example, peptidomimetics based on diastereoisomeric 5.6.5 spiro bicyclic scaffolds have yielded compounds with opposing activities. nih.govacs.org Certain compounds in this series act as positive allosteric modulators, enhancing the binding of dopamine agonists, while their diastereomers act as negative modulators, decreasing agonist binding. nih.govacs.orgresearchgate.net This demonstrates that a subtle change in stereochemistry can completely reverse the pharmacological effect. nih.gov

Other research has supported the hypothesis that a polyproline II helix conformation may also be a bioactive conformation for some PLG analogues, leading to the development of positive allosteric modulators. nih.govacs.org The development of these proline-derived peptidomimetics, including those incorporating structural elements related to 5-oxoproline, has provided valuable tools for understanding the allosteric regulation of dopamine receptors. mdpi.com

| Compound Type | Proposed Bioactive Conformation | Effect on Dopamine D2 Receptor | Reference |

|---|---|---|---|

| PLG Peptidomimetic (e.g., Compound 1a) | Type II β-turn | Positive Allosteric Modulator (enhances agonist binding) | nih.gov |

| PLG Peptidomimetic (e.g., Compound 1b) | Type II β-turn (Diastereomer of 1a) | Negative Allosteric Modulator (decreases agonist binding) | nih.gov |

| PLG Analogue (Pro-Pro-Pro-NH2) Peptidomimetic (e.g., Compound 3a) | Polyproline II helix | Positive Allosteric Modulator (enhances agonist binding) | nih.govacs.org |

| PLG Peptidomimetic (Indolizidinone scaffold) | Type VI β-turn | Positive Allosteric Modulator (enhances agonist binding) | nih.gov |

Structure-Activity Relationship (SAR) and Mechanism of Action Studies (In Vitro and Non-Human Models)

Influence of Chlorine Substitution on Molecular Lipophilicity and Binding Interactions

The introduction of a chlorine atom into a bioactive molecule is a common strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. eurochlor.org One of the most significant effects of chlorination is the increase in molecular lipophilicity. researchgate.netnih.gov This change can enhance the molecule's ability to partition into lipid bilayers, potentially improving membrane permeability and absorption. researchgate.netnih.gov

Beyond altering lipophilicity, chlorine can directly participate in binding interactions with biological targets. The chlorine atom can engage in non-covalent interactions, such as halogen bonds, with nucleophilic groups like oxygen or nitrogen atoms within a protein's binding site. nih.gov These interactions can significantly improve the binding affinity and selectivity of a ligand. nih.gov Furthermore, the high electronegativity of chlorine can polarize the carbon-chlorine bond and withdraw electron density from other parts of the molecule, which can influence the reactivity and binding characteristics of the entire compound. eurochlor.orgresearchgate.net In the context of 1-Chloro-5-oxo-L-proline, the chlorine atom would be expected to increase the lipophilicity of the parent 5-oxoproline molecule and could provide an additional point of interaction within a target binding pocket, potentially enhancing its biological activity. researchgate.net

| Molecular Modification | Predicted Physicochemical Effect | Potential Impact on Biological Interaction | Reference |

|---|---|---|---|

| Addition of Chlorine Atom | Increases lipophilicity (logP) | Enhanced partitioning into cell membranes; improved hydrophobic interactions with target protein. | researchgate.netnih.gov |

| Addition of Chlorine Atom | Can act as a halogen bond donor | Formation of non-covalent bonds with oxygen or nitrogen in the binding site, increasing affinity. | nih.gov |

| Addition of Chlorine Atom | Blocks potential sites of metabolism | Increased metabolic stability and duration of action. | nih.gov |

| Addition of Chlorine Atom | Alters electronic properties of the molecule | Modifies reactivity and electrostatic interactions with the target. | eurochlor.orgresearchgate.net |

Conformational Requirements for Biological Activity

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it dictates how the molecule fits into its target binding site. For proline-containing and proline-derived molecules, the inherent rigidity of the five-membered pyrrolidine (B122466) ring significantly restricts conformational freedom. This pre-organization can be advantageous, reducing the entropic penalty of binding to a receptor.

Identification of Key Structural Determinants for Target Recognition

Identifying the specific molecular features responsible for target recognition is the central goal of structure-activity relationship (SAR) studies. For proline-based compounds, several key determinants can be identified.

The Pyrrolidine Ring System : The core 5-oxoproline or proline ring provides the fundamental scaffold. Its rigid structure helps to correctly orient the appended functional groups for optimal interaction with the target.

Stereochemistry : As seen with the diastereoisomeric dopamine receptor modulators, the stereochemistry at chiral centers is crucial. A change in a single stereocenter can invert the biological activity from positive to negative modulation, highlighting the highly specific nature of the receptor-ligand interaction. nih.gov

Substituents : The nature and position of substituents are critical. For P2X7 antagonists, an ortho-substituted aromatic group is a recurring motif for high potency. nih.gov For this compound, the chlorine atom itself is a key determinant, influencing lipophilicity and offering potential for specific halogen bonding interactions. nih.gov

Oligomeric State : For some target enzymes, the ability of the ligand to interact with a specific oligomeric form is important. For example, Δ(1)-pyrroline-5-carboxylate dehydrogenase, an enzyme involved in proline catabolism, can exist as dimers or hexamers, and its oligomeric state can influence function. nih.gov

Biological Effects in Non-Mammalian Systems (e.g., Plant Stress Response, Antimicrobial Properties)

The amino acid proline plays a crucial and multifaceted role in the response of plants to a wide range of environmental stresses. nih.govmicrobiologyjournal.org Plants accumulate proline to high concentrations when subjected to abiotic stresses such as drought, high salinity, cold, heavy metals, and oxidative stress. nih.govmicrobiologyjournal.orgmdpi.com

The functions of proline in stressed plants are diverse:

Osmoprotectant : Proline acts as a compatible solute, helping to maintain cellular water balance and turgor under osmotic stress. researchgate.net

Chaperone Activity : It can help stabilize proteins and membranes, protecting them from stress-induced damage. researchgate.netcas.cz

Antioxidant Defense : Proline is capable of scavenging reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components. researchgate.netcas.cz

Signaling Molecule : Proline accumulation can act as a signal to trigger other stress-responsive pathways and gene expression. researchgate.net

Energy Source : The catabolism of proline can provide energy to support recovery from stress. nih.gov

Proline metabolism is tightly regulated in plants, with stress conditions typically leading to the upregulation of biosynthesis genes (like P5CS) and the downregulation of catabolism genes (ProDH). nih.govmdpi.com Given this central role, the application of exogenous proline or its derivatives could potentially influence a plant's stress tolerance. A chlorinated derivative like this compound might interact with these pathways, although its specific effects, including potential phytotoxicity or altered signaling, would require empirical investigation. There is currently a lack of specific research on the antimicrobial properties of this compound.

| Role of Proline in Plants | Mechanism | Reference |

|---|---|---|

| Osmotic Adjustment | Accumulates as a compatible solute to maintain cell turgor. | researchgate.net |

| Stabilization of Macromolecules | Protects proteins and membranes from denaturation. | cas.cz |

| ROS Scavenging | Directly quenches reactive oxygen species to reduce oxidative damage. | researchgate.net |

| Redox Buffering | The proline-P5C cycle helps balance cellular NAD(P)+/NAD(P)H ratios. | nih.gov |

| Signaling | Influences the expression of stress-responsive genes. | researchgate.net |

Advanced Analytical and Computational Investigations

Spectroscopic Characterization for Structural Elucidation

The precise structure of 1-Chloro-5-oxo-L-proline and its derivatives is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In derivatives of 5-oxoproline, the proton signals are influenced by the substituents on the pyrrolidine (B122466) ring. For instance, in some trans 3-aryl-5-oxo-proline derivatives, the proton at the chiral center (CHCOO) appears as a doublet, with coupling constants providing information about the relative stereochemistry. mdpi.com The chemical shifts of the methylene (B1212753) protons in the pyrrolidine ring are also diagnostic, often appearing as distinct multiplets due to their diastereotopic nature. mdpi.com

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the lactam ring (C=O) and the carboxylic acid are typically observed at the downfield end of the spectrum (around 170-180 ppm). The chemical shifts of the other ring carbons are sensitive to the nature and position of substituents. mdpi.comijcce.ac.ir

A representative, though general, table of expected chemical shifts for a 5-oxoproline scaffold is provided below, based on data for similar structures. nih.govchemicalbook.com

Interactive Table: Representative NMR Data for a 5-Oxoproline Scaffold

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| C2-H | ~4.2 | ~60 | Doublet or Doublet of Doublets | Chiral center, coupling to C3 protons |

| C3-H₂ | ~2.0-2.5 | ~30 | Multiplets | Diastereotopic protons |

| C4-H₂ | ~2.3-2.6 | ~35 | Multiplets | Diastereotopic protons |

| C5=O | - | ~175 | - | Lactam carbonyl |

| COOH | Variable | ~178 | Broad Singlet | Carboxylic acid proton |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

C=O stretching (lactam): A strong absorption band typically appears around 1640-1680 cm⁻¹.

C=O stretching (carboxylic acid): Another strong band is expected in the region of 1700-1740 cm⁻¹.

O-H stretching (carboxylic acid): A broad absorption is characteristic in the range of 2500-3300 cm⁻¹.

N-H stretching: In the absence of substitution on the nitrogen, a band would be present around 3200-3500 cm⁻¹.

C-Cl stretching: This vibration would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Published IR data for related 5-oxo-proline derivatives show characteristic peaks for the carbonyl groups and other functionalities, consistent with these ranges. mdpi.comijcce.ac.ir

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₅H₆ClNO₃), the expected molecular weight is approximately 163.56 g/mol . molaid.com The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio).

Chromatographic Separation and Quantification Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantification of this compound and its analogs.

Methodology: Reverse-phase (RP) HPLC methods are commonly employed. sielc.comsielc.com These methods typically use a nonpolar stationary phase (like C18) and a polar mobile phase. For instance, a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility, can be used. sielc.comsielc.com

Detection: UV detection is frequently used for quantification, as the oxoproline ring possesses a chromophore. ysu.edu The absorbance can be monitored at specific wavelengths to quantify the compound based on a calibration curve. ysu.edu

Applications: HPLC is crucial for monitoring reaction progress, assessing the purity of synthesized compounds, and for preparative separation to isolate the target molecule. sielc.comuni-stuttgart.de Chiral HPLC can be used to determine the enantiomeric purity of L-proline derivatives. uni-stuttgart.de

Quantum Mechanical and Molecular Modeling Approaches

Computational chemistry provides valuable insights into the structure, stability, and reactivity of this compound at the molecular level.

The five-membered pyrrolidine ring of proline and its derivatives is not planar and exists in various puckered conformations, typically described as "endo" and "exo". nih.gov The substitution pattern, including the chlorine atom in this compound, significantly influences the preferred conformation.

Relaxed Potential Energy Scan (PES): This computational technique is used to explore the conformational landscape of the molecule. uni-muenchen.degaussian.com By systematically varying a specific dihedral angle (e.g., around a rotatable bond) and optimizing the rest of the geometry at each step, a potential energy profile is generated. uni-muenchen.dersc.org This helps to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). For proline derivatives, PES scans can elucidate the rotational barriers of substituent groups and the energetic differences between various ring puckers. rsc.orgopen.ac.uk

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, such as a protein or enzyme.

Process: Docking simulations place the this compound molecule in various positions and orientations within the target's binding site and calculate a scoring function to estimate the binding energy. This helps to identify plausible binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

Applications: While specific docking studies for this compound are not widely published, this technique is extensively used for related proline derivatives to explore their potential as enzyme inhibitors or receptor antagonists. nih.govlkouniv.ac.in For example, derivatives of 5-oxo-proline have been docked into the active sites of various enzymes to rationalize their biological activity. lkouniv.ac.in

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. nih.govresearchgate.net It uses a color scale to represent different electrostatic potential values, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygens and the chlorine atom, making them potential sites for hydrogen bonding or interaction with electrophiles.

Future Research Trajectories

Innovation in Enantioselective Synthesis and Scalability

The biological activity of chiral molecules is critically dependent on their stereochemistry. For 1-Chloro-5-oxo-L-proline, ensuring access to the pure L-enantiomer is paramount for meaningful biochemical studies. Current synthetic routes, often relying on the direct N-chlorination of L-pyroglutamic acid with reagents like N-chlorosuccinimide (NCS) or tert-butyl hypochlorite (B82951), can face challenges related to scalability, reagent stability, and the potential for side reactions or minor racemization under non-optimal conditions. Future research must focus on developing more robust, efficient, and highly enantioselective synthetic methodologies.

A primary goal is the development of catalytic asymmetric N-chlorination processes. This could involve chiral phase-transfer catalysts or transition-metal complexes featuring chiral ligands that can differentiate the prochiral faces of an appropriate precursor or, more likely, stabilize the L-enantiomer of the starting material during chlorination. Such methods would aim for exceptional enantiomeric excess (>99% ee) while utilizing milder, more sustainable chlorinating agents.

Furthermore, scalability is a significant hurdle for transitioning from laboratory-scale synthesis to the production of gram or kilogram quantities required for extensive biological screening. Future synthetic strategies should prioritize process optimization through the application of flow chemistry. Continuous-flow reactors can offer superior control over reaction temperature, time, and mixing, which is particularly advantageous for potentially unstable N-chloroamide intermediates. This approach not only enhances safety and reproducibility but also facilitates purification and reduces solvent waste, aligning with the principles of green chemistry.

| Parameter | Conventional Batch Synthesis (e.g., Direct Chlorination) | Proposed Future Synthesis (e.g., Catalytic Flow Chemistry) | Key Improvement |

|---|---|---|---|

| Stereocontrol | Reliant on chiral pool starting material; potential for minor racemization. | High enantioselectivity (>99% ee) maintained or enhanced via chiral catalysis. | Guaranteed stereochemical purity. |

| Reagents | Stoichiometric amounts of potentially harsh chlorinating agents (e.g., NCS). | Catalytic quantities of a chiral catalyst; potentially milder chlorinating sources. | Reduced waste and improved atom economy. |

| Process Safety | Potential for thermal runaway with unstable intermediates in large batches. | Small reactor volume in flow systems minimizes risk; superior heat transfer. | Enhanced operational safety. |

| Scalability | Difficult to scale; purification often relies on chromatography. | Easily scaled by extending run time ("scaling out"); potential for in-line purification. | Efficient and linear scalability. |

| Yield & Purity | Variable yields; may require extensive purification. | Optimized for high, consistent yields and purity through precise control. | Increased efficiency and product quality. |

Elucidation of Novel Biochemical Pathways Involving Halogenated Proline Analogs

The structural similarity of this compound to the endogenous metabolite 5-oxo-L-proline suggests it could interact with enzymes involved in the gamma-glutamyl cycle. However, the N-chloroamide functionality is a potent electrophile and a bioisostere for other functional groups, implying it could have unique and unforeseen biological targets. A key research direction is to systematically map its biochemical interactions.

Future studies should investigate its effect on key enzymes like 5-oxoprolinase, which catalyzes the ATP-dependent opening of the pyroglutamate (B8496135) ring. It is crucial to determine whether this compound acts as a substrate, a competitive inhibitor, or an irreversible covalent modifier of the enzyme’s active site. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could quantify binding affinities, while high-resolution crystallography or cryo-EM of the enzyme-ligand complex could reveal the precise molecular interactions.

Beyond known pathways, modern 'omics' technologies are essential for unbiased target discovery. Activity-based protein profiling (ABPP), using a tagged or clickable analog of this compound, could identify covalent protein targets directly within a complex cellular lysate. Complementarily, metabolomics studies on cells or tissues treated with the compound could reveal perturbations in metabolic pathways, pointing toward its downstream functional consequences.

| Technique | Objective | Model System | Expected Outcome |

|---|---|---|---|

| Recombinant Enzyme Assays | Determine kinetic parameters (Ki, kinact) with gamma-glutamyl cycle enzymes. | Purified 5-oxoprolinase, glutathione (B108866) synthetase. | Classification as an inhibitor (competitive, irreversible) or substrate. |

| Activity-Based Protein Profiling (ABPP) | Identify covalent protein targets in an unbiased manner. | Human cell lysates (e.g., HEK293, HepG2). | A list of specific proteins that are covalently modified by the compound. |

| Cellular Thermal Shift Assay (CETSA) | Validate non-covalent target engagement within intact cells. | Intact cancer cell lines (e.g., A549). | Confirmation of physical binding between the compound and target proteins. |

| LC-MS/MS Metabolomics | Map global metabolic changes induced by the compound. | Cultured cells treated with this compound. | Identification of disrupted metabolic pathways and potential downstream effects. |

Integration of Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry provides powerful tools to accelerate the research and development cycle for novel compounds. For this compound, a synergistic relationship between computational modeling and experimental work is a promising future trajectory. This integration can guide synthesis, predict biological activity, and provide mechanistic insights at an atomic level.

Future efforts should leverage the this compound scaffold for de novo design. Once a validated protein target is identified (from research in 6.2), its crystal structure can be used for structure-based drug design. Computational algorithms can screen virtual libraries of derivatives—modified at the pyrrolidone ring or by replacing the chlorine with other halogens (F, Br, I)—to predict which analogs will have enhanced binding affinity or improved selectivity.

Molecular dynamics (MD) simulations will be instrumental in understanding the dynamic behavior of the compound within a protein's binding pocket. These simulations can predict binding free energies (ΔG), reveal the importance of specific interactions like halogen bonding, and explain how the compound induces conformational changes in the target protein. For investigating covalent inhibition, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can model the reaction pathway, calculate activation energy barriers, and elucidate the precise chemical mechanism of bond formation between the N-chloroamide and a nucleophilic amino acid residue (e.g., Cys, Ser, Lys).

| Step | Computational Method | Purpose | Output |

|---|---|---|---|

| 1. Target Identification | Homology Modeling / AlphaFold | Generate a 3D structural model of a protein target if no experimental structure exists. | A high-quality PDB file of the target protein. |

| 2. Binding Site Analysis | Molecular Docking (e.g., AutoDock, Glide) | Predict the binding pose and initial affinity of this compound. | Ranked binding poses and estimated binding scores. |

| 3. Dynamic Interaction Study | Molecular Dynamics (MD) Simulation | Assess the stability of the predicted pose and calculate binding free energy. | Trajectory files, RMSD/RMSF plots, and ΔG values. |

| 4. Covalent Mechanism Study | QM/MM Simulations | Model the covalent reaction between the compound and a target nucleophile. | Reaction energy profile and transition state structures. |

| 5. De Novo Design & QSAR | Virtual Screening & Machine Learning | Design and screen new analogs for improved properties; build predictive models. | A list of prioritized candidate molecules for synthesis and testing. |

Exploration of Targeted Biological Applications in Non-Human Systems and In Vitro Models

To uncover the fundamental biological activities of this compound, it is essential to screen it across a diverse range of simplified, non-human biological systems and in vitro models. This approach allows for the identification of core cellular processes affected by the compound, free from the complexities of a mammalian system. The focus of this research is on mechanism discovery rather than direct therapeutic development.

In vitro screening should begin with a panel of purified enzymes, particularly those where proline or pyroglutamate recognition is important, such as prolyl oligopeptidases or other proteases. Cell-based assays using various cell lines (e.g., cancerous, neuronal, immune) can be used to screen for effects on fundamental processes like cell proliferation, apoptosis, differentiation, and metabolic function (e.g., using Seahorse analysis).

Exploring its effects in non-human organisms can provide valuable systems-level insights. Its potential as an antimicrobial agent can be tested against representative bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans). In plant biology, where proline is a key osmoprotectant, the compound could be studied in model organisms like Arabidopsis thaliana to see if it modulates stress-response pathways. Finally, simple animal models such as the nematode Caenorhabditis elegans or the fruit fly Drosophila melanogaster are powerful platforms for investigating effects on development, lifespan, and neurobehavioral phenotypes in a whole-organism context.

| System Type | Specific Model | Biological Process to Screen | Rationale |

|---|---|---|---|

| Biochemical (In Vitro) | Purified human prolyl oligopeptidase | Enzymatic inhibition. | Proline analogs are known to interact with proline-specific peptidases. |

| Cellular (In Vitro) | Human lung carcinoma cell line (A549) | Cell viability, apoptosis induction, cell cycle arrest. | Broad screening for antiproliferative or cytotoxic effects. |

| Microorganism | Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive) | Minimum Inhibitory Concentration (MIC). | To assess potential as a novel antimicrobial scaffold. |

| Plant Model | Arabidopsis thaliana seedlings | Germination rate and root growth under osmotic stress. | Investigate interference with proline-mediated stress response. |

| Simple Animal Model | Caenorhabditis elegans | Lifespan, motility, and developmental assays. | High-throughput screening for systemic effects in a whole organism. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.